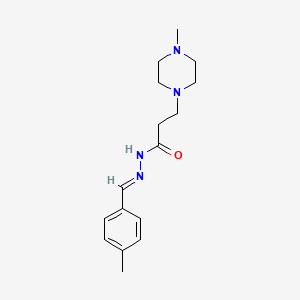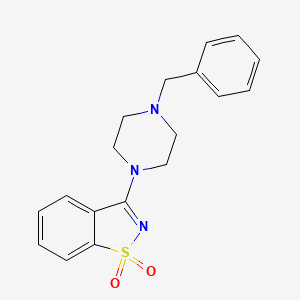![molecular formula C21H25N3O4 B5544376 N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5544376.png)
N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including those structurally related to "N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide," involves multi-step organic reactions. These procedures often start from readily available chemical precursors, incorporating steps like nucleophilic substitution, amidation, and esterification to introduce specific functional groups and achieve the desired molecular architecture (Zhou et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives is crucial for understanding their biological activity. Techniques like NMR (Nuclear Magnetic Resonance) and X-ray crystallography are employed to elucidate the molecular geometry, conformation, and stereochemistry. These analyses reveal how structural features influence the compound's interaction with biological targets (Ullah & Stoeckli-Evans, 2021).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, reflecting their reactivity and functional group compatibility. Cyclopalladation reactions, for instance, demonstrate the potential of such compounds to form complex structures with metals, which can be pivotal in catalysis and material science (Nojima et al., 1996).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are essential for determining the compound's suitability for further application. These properties are influenced by the molecular structure and dictate the conditions under which the compound can be used or stored (Adhami et al., 2014).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards specific reagents, are critical for predicting how the compound behaves in chemical reactions or within biological systems. These properties are determined through both experimental evaluation and computational chemistry approaches, providing insights into the compound's potential applications and mechanisms of action (Halim & Ibrahim, 2022).
Scientific Research Applications
Analytical Profiling in Toxicology
Analytical profiles of psychoactive substances obtained from online retailers were characterized to understand their chemical properties and potential toxicological implications. This type of research is crucial for identifying and understanding new psychoactive substances that appear on the market, contributing to public health and safety measures (De Paoli et al., 2013).
Dopamine Receptor Studies
Research on benzamide derivatives led to insights into their binding affinity for cloned dopamine D2, D3, and D4 receptors, which is fundamental for developing new therapeutic agents targeting neurological and psychiatric disorders. Such studies provide a foundation for drug discovery and development, particularly for substances with potential antipsychotic activity (Ohmori et al., 1996).
Serotonin Receptor Agonists
The design and synthesis of orally active benzamide derivatives as potent serotonin 4 (5-HT(4)) receptor agonists highlight the ongoing efforts to develop treatments for gastrointestinal motility disorders. Research in this area contributes to the pharmaceutical development of new drugs that improve gastrointestinal health (Sonda et al., 2003).
Antitumor Applications
Studies on cyclopropylpyrroloindole antibiotics, such as compound CC-1065, investigate their potential for forming DNA cross-links in tumor cells, suggesting applications in cancer therapy. Understanding how these compounds interact with DNA can lead to the development of novel anticancer drugs with unique mechanisms of action (Składanowski et al., 2001).
PET Imaging Applications
The development and comparison of PET imaging agents, such as 18F-Mefway, for quantification of 5-HT1A receptors in human subjects, underscore the importance of these compounds in neuroimaging and neuroscience research. Such studies are pivotal for advancing our understanding of brain function and the pathophysiology of neuropsychiatric disorders (Choi et al., 2015).
properties
IUPAC Name |
N-cyclopropyl-4-methoxy-2-[1-(1H-pyrrole-3-carbonyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-17-4-5-18(20(25)23-15-2-3-15)19(12-17)28-16-7-10-24(11-8-16)21(26)14-6-9-22-13-14/h4-6,9,12-13,15-16,22H,2-3,7-8,10-11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOPCOQEHYDMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)C(=O)C4=CNC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-isopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5544315.png)
![4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B5544319.png)
![{4-[3-(phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5544320.png)
![N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B5544330.png)


![3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide](/img/structure/B5544361.png)
![3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5544368.png)


![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5544393.png)
